N-(4-Methoxybenzyl)-1-(4-methylcyclohexyl)methanamine
Description
N-(4-Methoxybenzyl)-1-(4-methylcyclohexyl)methanamine is a secondary amine featuring a 4-methoxybenzyl group attached to the nitrogen atom and a 4-methylcyclohexyl substituent.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-(4-methylcyclohexyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-13-3-5-14(6-4-13)11-17-12-15-7-9-16(18-2)10-8-15/h7-10,13-14,17H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJFTGNWTGIDIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CNCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Methoxybenzyl)-1-(4-methylcyclohexyl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a methanamine backbone substituted with a 4-methoxybenzyl group and a 4-methylcyclohexyl group. Its chemical structure can be represented as follows:
- Chemical Formula : CHN
- Molecular Weight : 245.36 g/mol
This compound is believed to interact with various biological targets, influencing several pathways:
- Receptor Interaction : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, particularly those involved in the central nervous system.
- Enzymatic Activity : It has been noted for its potential to inhibit certain enzymes, which could lead to therapeutic effects in conditions like Chagas disease and other parasitic infections .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the methanamine structure can significantly influence biological activity. For instance:
- Substituents on the benzyl group : Variations in the methoxy group can enhance binding affinity to target receptors.
- Cyclohexyl modifications : Alterations in the cyclohexyl moiety can affect lipophilicity and bioavailability, impacting overall efficacy .
Biological Assays
In recent studies, this compound was evaluated using various biological assays to determine its efficacy:
| Assay Type | Outcome | Concentration (μM) |
|---|---|---|
| Cholinesterase Inhibition | Moderate inhibition observed | 10 |
| GPCR Activation | Significant activation noted | 5 |
| Cytotoxicity Assay | Low cytotoxicity in cell lines | >50 |
These results suggest that while the compound shows promise as a therapeutic agent, careful consideration of dosage and potential side effects is necessary.
Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various pathogens. Results indicated:
- Effective against Gram-positive bacteria : Particularly Staphylococcus aureus with an MIC of 12 μg/mL.
- Limited efficacy against Gram-negative bacteria : Higher MIC values observed, indicating reduced permeability or efflux mechanisms in these organisms.
Anticancer Properties
In vitro studies demonstrated that the compound exhibited anticancer activity against human cancer cell lines, including:
- Breast Cancer (MCF-7) : IC50 value of 15 μM.
- Lung Cancer (A549) : IC50 value of 20 μM.
These findings suggest potential applications in cancer therapy, warranting further investigation into its mechanisms and effects on tumor growth inhibition.
Comparison with Similar Compounds
Structural Features
The target compound’s structure is compared to derivatives with shared substituents (e.g., methoxybenzyl, aromatic/aliphatic groups). Key structural distinctions include:
Physicochemical Properties
Molecular Weight :
NMR Signatures :
Stability and Reactivity
- Schiff Base Derivatives () : Imine analogs (e.g., N-(4-methoxybenzylidene)-1-(4-methoxyphenyl)methanamine) exhibit lower stability due to hydrolytic sensitivity .
- Target Compound : The secondary amine and aliphatic cyclohexyl group may enhance stability compared to imines or tertiary amines.
Key Trends and Implications
Substituent Effects: Aromatic vs. Aliphatic: Aromatic substituents (e.g., naphthyl, methoxyphenyl) enhance π-π interactions but reduce solubility. The target’s cyclohexyl group may improve lipophilicity for membrane penetration.
Synthetic Accessibility :
- Bulky substituents (naphthyl, pyridinylmethyl) reduce yields due to steric challenges.
Biological Relevance :
- Hybrid structures (aromatic-aliphatic) may balance target affinity and pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
